2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Description
Properties
IUPAC Name |
[2,4-dichloro-5-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHLKWBPYRPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of 2,4-Dichloro-5-hydroxybenzyl Alcohol
- Reaction Conditions: The difluoromethylation is performed by reacting 2,4-dichloro-5-hydroxybenzyl alcohol with difluoromethylating agents such as difluoromethyl ethers or difluoromethyl halides.
- Catalysts and Bases: Potassium carbonate is commonly used as a base to facilitate the reaction.
- Solvents: Dimethyl sulfoxide (DMSO) is preferred for its high polarity and ability to dissolve both organic substrates and inorganic bases.
- Temperature: Elevated temperatures, typically in the range of 80–120°C, are applied to drive the reaction to completion.
- Outcome: This method yields 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol with good selectivity and purity.
Industrial Scale Production
- Continuous Flow Reactors: For scale-up, continuous flow reactors are utilized to enhance reaction control, heat transfer, and safety.
- Purification: Advanced purification techniques such as recrystallization and chromatographic methods (e.g., silica gel chromatography) are employed to remove impurities and achieve high purity.
- Yield Optimization: Reaction parameters such as molar ratios, temperature, and reaction time are optimized to maximize yield and reduce by-products.
Related Synthetic Steps and Intermediates
Preparation of 2,4-Dichlorobenzyl Alcohol (Precursor)
A key intermediate, 2,4-dichlorobenzyl alcohol, is often prepared from 2,4-dichlorobenzyl chloride via a two-step process:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | React 2,4-dichlorobenzyl chloride with aqueous sodium acetate and phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) at 70–80°C | Formation of 2,4-dichlorobenzyl acetate ester | High yield, ~94% |
| 2 | Hydrolyze the ester with aqueous sodium hydroxide at 70–80°C | Conversion to 2,4-dichlorobenzyl alcohol | Purity up to 99.8%, yield ~95% |
This method offers advantages over direct hydrolysis of the chloride, including higher purity and yield, and milder reaction conditions.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Difluoromethylation | 2,4-Dichloro-5-hydroxybenzyl alcohol, K2CO3, DMSO | 80–120 | 6–12 | 70–85 | >98 | Base-catalyzed nucleophilic substitution |
| Two-step synthesis of 2,4-dichlorobenzyl alcohol | 1) NaOAc, phase transfer catalyst; 2) NaOH hydrolysis | 70–80 | 25 + 0.5 | 94.6 + 95 | 99.3–99.8 | High purity intermediate for further synthesis |
| Industrial continuous flow synthesis | Optimized flow conditions, recrystallization | Variable | Continuous | >85 | >99 | Enhanced scalability and purity |
Research Findings and Analysis
- The difluoromethoxy group introduction is critical for the compound's biological activity and chemical stability. Research indicates that the choice of base and solvent significantly affects the reaction rate and selectivity.
- Phase transfer catalysts improve the esterification step in the preparation of 2,4-dichlorobenzyl acetate, facilitating higher yields and cleaner reactions.
- Hydrolysis of the ester intermediate under controlled alkaline conditions prevents side reactions that occur in direct hydrolysis of benzyl chlorides.
- Continuous flow synthesis methods have been shown to reduce reaction times and improve safety profiles, which is important for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-dichloro-5-(difluoromethoxy)benzaldehyde or 2,4-dichloro-5-(difluoromethoxy)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Molecular and Substituent Profiles
The table below compares key structural features, molecular weights, and substituent positions of 2,4-dichloro-5-(difluoromethoxy)benzyl alcohol and related analogs:
Key Observations :
- Halogen vs. Fluorinated Alkoxy Groups : The target compound combines chlorine atoms with a difluoromethoxy group, whereas analogs like 3,4-dichloro-5-(trifluoromethyl)benzyl alcohol replace the alkoxy group with a trifluoromethyl (-CF₃) group. The -OCHF₂ group in the target compound may enhance metabolic stability compared to -CF₃ due to reduced steric hindrance .
- Positional Effects : Moving substituents (e.g., chlorine from positions 2,4 to 3,4) alters electronic distribution and steric interactions, impacting reactivity in coupling reactions or biological activity .
Biological Activity
2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol is a compound of significant interest in pharmacological and chemical research due to its unique structural features, which include chlorine and difluoromethoxy substituents. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity, potentially improving its membrane permeability and biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can modulate enzyme activities or alter receptor functions, leading to significant physiological effects. Specifically, the halogen substituents may enhance binding affinities to target proteins, which is crucial for its antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. For instance, compounds structurally related to it have demonstrated bactericidal and fungicidal activities .
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various derivatives of dichlorobenzyl alcohols. The results indicated that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Another investigation focused on the antifungal properties of dichlorobenzyl alcohol derivatives, highlighting that specific structural modifications led to enhanced activity against Candida species. The study noted that the difluoromethoxy group contributed positively to the overall antifungal efficacy.
Safety Profile
While the biological activity is promising, safety assessments are crucial. Compounds with similar structures have been evaluated for toxicity; however, detailed toxicological data specific to this compound remains sparse. Future studies should prioritize comprehensive toxicity evaluations to ensure safety in potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,4-dichloro-5-(difluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step halogenation and etherification. For example, 2,4-dichlorophenol derivatives can undergo difluoromethoxy substitution using reagents like chlorodifluoromethane under basic conditions . Subsequent reduction of the carbonyl group (e.g., using NaBH₄ or LiAlH₄) yields the benzyl alcohol. Reaction optimization, such as controlling temperature (reflux at 80–100°C) and solvent polarity (e.g., DMSO for improved solubility), is critical for achieving yields >60% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can resolve chlorine and fluorine substituents (e.g., δ 4.8–5.2 ppm for the benzyl -CH₂OH group; ¹⁹F NMR for difluoromethoxy signals at δ -80 to -85 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.0) and fragmentation patterns linked to Cl/F loss .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection validates purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. How does the solubility of this compound vary across solvents, and what purification methods are recommended?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. Recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (0–5°C) improves purity. Column chromatography (silica gel, hexane/ethyl acetate eluent) is effective for isolating intermediates .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during electrophilic substitution on the benzyl alcohol scaffold?
- Methodological Answer : The electron-withdrawing Cl and difluoromethoxy groups direct electrophiles to the ortho/para positions. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 3-position due to steric hindrance from the 2,4-Cl substituents. Computational modeling (DFT) predicts activation energies for competing pathways, aiding in reagent selection .
Q. How does the compound’s stability under acidic/basic conditions impact experimental design?
- Methodological Answer : The difluoromethoxy group is prone to hydrolysis under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming phenolic byproducts. Stability studies (TGA/DSC) show decomposition above 150°C. Buffered conditions (pH 6–8) and inert atmospheres (N₂/Ar) are recommended for long-term storage .
Q. What catalytic systems optimize the difluoromethylation step in synthesizing this compound?
- Methodological Answer : Transition-metal catalysts (e.g., CuI with phenanthroline ligands) enhance difluoromethoxy coupling efficiency. Microwave-assisted synthesis reduces reaction time (4 hours vs. 18 hours conventional) while maintaining >85% yield. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) minimize side reactions .
Q. How can researchers validate the biological activity of derivatives in antimicrobial assays?
- Methodological Answer : Derivatives (e.g., triazole-linked analogs) are screened against Gram-positive bacteria (S. aureus) and fungi (C. albicans) using broth microdilution (MIC values 8–32 µg/mL). Synergy with commercial antibiotics (e.g., ampicillin) is tested via checkerboard assays. Toxicity is assessed via hemolysis tests (≤10% at 100 µg/mL) .
Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states and charge distribution. Software like Gaussian or ORCA predicts activation barriers for Cl displacement by nucleophiles (e.g., -OCH₂F), guiding solvent (DMF vs. THF) and temperature choices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
